Reactivity Ratio Differentiation: DADMAC vs. Acrylamide in Copolymerization Kinetics
In aqueous free-radical copolymerization with acrylamide (AAm) at 50°C, DADMAC exhibits a dramatically lower reactivity ratio compared to acrylamide. The reactivity ratio for DADMAC (r_DADMAC) was determined to be 0.1216 ± 0.0301, while that for acrylamide (r_AAm) was 7.0855 ± 1.3963 using the Mao-Huglin method [1]. This nearly 60-fold difference in reactivity ratios indicates that acrylamide is preferentially incorporated into the copolymer chain, while DADMAC incorporation is sluggish and occurs primarily later in the reaction. The extended Kelen-Tudos method yielded consistent values of 0.1201 ± 0.0437 for DADMAC and 6.9458 ± 2.0113 for AAm [1]. This kinetic disparity necessitates semi-batch or fed-batch polymerization strategies to achieve uniform copolymer composition, distinguishing DADMAC from more reactive cationic monomers like acryloyloxyethyltrimethylammonium chloride (Q, DMAEA-Q) which copolymerize more evenly with acrylamide [2].
| Evidence Dimension | Reactivity Ratio in Copolymerization with Acrylamide |
|---|---|
| Target Compound Data | r_DADMAC = 0.1216 ± 0.0301 (Mao-Huglin); 0.1201 ± 0.0437 (Kelen-Tudos) |
| Comparator Or Baseline | r_Acrylamide = 7.0855 ± 1.3963 (Mao-Huglin); 6.9458 ± 2.0113 (Kelen-Tudos) |
| Quantified Difference | r_AAm / r_DADMAC ≈ 58-fold (Mao-Huglin); ≈ 58-fold (Kelen-Tudos) |
| Conditions | Aqueous free-radical copolymerization in D2O with 0.1 M NaCl, initiated with potassium persulfate at 50°C; online 1H-NMR monitoring |
Why This Matters
This reactivity ratio disparity dictates process design: manufacturers selecting DADMAC must implement semi-batch monomer feeding to achieve uniform copolymer charge density, whereas alternative monomers with balanced reactivity ratios allow simpler batch processes.
- [1] Mahdi Abdollahi, Farshid Ziaee, Parisa Alamdari, Hadis Koolivand. A comprehensive study on the kinetics of aqueous free-radical homo- and copolymerization of acrylamide and diallyldimethylammonium chloride by online 1H-NMR spectroscopy. Journal of Polymer Research, 2013, 20: 239. View Source
- [2] Ricardo Losada, Christine Wandrey. Copolymerization of a Cationic Double-Charged Monomer and Electrochemical Properties of the Copolymers. Macromolecules, 2009, 42(9): 3285-3293. View Source
